5(2H)-Isoxazolone, 3-(4-methoxyphenyl)-4-(1-pyrrolidinylmethyl)-
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Overview
Description
3-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylmethyl)isoxazol-5(2H)-one is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylmethyl)isoxazol-5(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Methoxyphenyl Group: This step may involve the use of a methoxy-substituted benzaldehyde or a related derivative.
Attachment of the Pyrrolidinylmethyl Group: This can be done through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the isoxazole ring or the methoxy group, potentially yielding hydroxylated or demethylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals or as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylmethyl)isoxazol-5(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group could facilitate binding to hydrophobic pockets, while the isoxazole ring might participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)-4-(pyrrolidin-1-ylmethyl)isoxazol-5(2H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
3-(4-Methoxyphenyl)-4-(morpholin-4-ylmethyl)isoxazol-5(2H)-one: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
3-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylmethyl)isoxazol-5(2H)-one is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
61195-04-8 |
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Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-(pyrrolidin-1-ylmethyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C15H18N2O3/c1-19-12-6-4-11(5-7-12)14-13(15(18)20-16-14)10-17-8-2-3-9-17/h4-7,16H,2-3,8-10H2,1H3 |
InChI Key |
PFYFWUMTBWLBJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)ON2)CN3CCCC3 |
Origin of Product |
United States |
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